molecular formula C9H10BrClN2O3S B8128992 N-(5-bromo-2-methanesulfonamidophenyl)-2-chloroacetamide

N-(5-bromo-2-methanesulfonamidophenyl)-2-chloroacetamide

Cat. No.: B8128992
M. Wt: 341.61 g/mol
InChI Key: UXUJXNSPKLUQET-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methanesulfonamidophenyl)-2-chloroacetamide is a chemical compound with a complex structure that includes bromine, chlorine, and a methanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methanesulfonamidophenyl)-2-chloroacetamide typically involves multiple steps. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of the methanesulfonamido group. The final step involves the chlorination of the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methanesulfonamidophenyl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

N-(5-bromo-2-methanesulfonamidophenyl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methanesulfonamidophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-2-methanesulfonamidophenyl)-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-[5-bromo-2-(methanesulfonamido)phenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2O3S/c1-17(15,16)13-7-3-2-6(10)4-8(7)12-9(14)5-11/h2-4,13H,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUJXNSPKLUQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)Br)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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